1,24(R)-Dihydroxyvitamin D3 is a biologically active form of vitamin D, specifically a hydroxylated derivative of cholecalciferol (vitamin D3). This compound plays a crucial role in calcium and phosphorus metabolism, influencing bone health and various cellular processes. It is synthesized in the body through enzymatic reactions involving vitamin D precursors and is classified under the broader category of secosteroids.
The primary source of vitamin D3 is the skin, where it is produced from 7-dehydrocholesterol upon exposure to ultraviolet B radiation from sunlight. Dietary sources include fatty fish, fortified foods, and supplements. The compound itself can be derived from the metabolic conversion of vitamin D3 through hydroxylation processes in the liver and kidneys.
1,24(R)-Dihydroxyvitamin D3 belongs to the class of organic compounds known as vitamin D and its derivatives. It is categorized as a secosteroid due to its structural characteristics, which include a broken steroid ring.
The synthesis of 1,24(R)-Dihydroxyvitamin D3 can be achieved through several methods, primarily involving chemical or enzymatic hydroxylation processes.
1,24(R)-Dihydroxyvitamin D3 has a molecular formula of C27H44O3 and a molecular weight of approximately 416.64 g/mol. Its structure features two hydroxyl groups at the 1 and 24 positions on the steroid backbone.
The primary reactions involving 1,24(R)-Dihydroxyvitamin D3 include:
The mechanism of action for 1,24(R)-Dihydroxyvitamin D3 primarily involves its interaction with the vitamin D receptor (VDR), which is a member of the nuclear receptor family. Upon binding to VDR, it regulates gene expression related to calcium and phosphate homeostasis.
1,24(R)-Dihydroxyvitamin D3 is utilized in various scientific applications:
The mitochondrial enzyme CYP24A1 (24-hydroxylase) is the primary catalyst for the synthesis of 1,24(R)-dihydroxyvitamin D₃ [1α,24(R)-(OH)₂D₃] from the active hormone 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃]. This cytochrome P450 enzyme initiates the catabolic cascade by introducing a hydroxyl group at the C24 position with strict R-configuration stereoselectivity [1] [10]. CYP24A1 exhibits bifunctional activity: It performs sequential 23- or 24-hydroxylation to route 1,25(OH)₂D₃ toward either calcitroic acid (via C24 oxidation) or 26,23-lactone metabolites [3] [9]. Crucially, CYP24A1 is strongly induced by 1,25(OH)₂D₃ itself, creating a feedback loop to prevent vitamin D toxicity [1] [5].
In contrast, CYP27B1 (1α-hydroxylase) generates the substrate for CYP24A1 by converting 25-hydroxyvitamin D₃ [25(OH)D₃] to 1,25(OH)₂D₃. While CYP27B1 is classically renal, extrarenal expression (e.g., in macrophages) contributes to localized 1,25(OH)₂D₃ production. However, extrarenal CYP27B1 escapes regulation by PTH/FGF23 and is instead stimulated by cytokines like TNFα and IFNγ [1] [6]. This uncoupled regulation can lead to pathological 1,25(OH)₂D₃ overproduction in granulomatous diseases.
Table 1: Key Enzymes in 1,24(R)-(OH)₂D₃ Synthesis and Catabolism
Enzyme | Subcellular Location | Primary Substrate(s) | Product(s) | Major Regulators |
---|---|---|---|---|
CYP24A1 | Mitochondria | 1,25(OH)₂D₃, 25(OH)D₃ | 1,24(R),25(OH)₃D₃, 24,25(OH)₂D₃ | Induced by 1,25(OH)₂D₃; Suppressed by PTH |
CYP27B1 | Mitochondria | 25(OH)D₃ | 1,25(OH)₂D₃ | Induced by PTH, hypocalcemia, hypophosphatemia; Suppressed by FGF23 |
CYP3A4 | Endoplasmic Reticulum | 1,25(OH)₂D₃, 25(OH)D₃ | 4β,25(OH)₂D₃, 23S,25(OH)₂D₃ | Induced by xenobiotics (e.g., rifampin) |
CYP24A1 exclusively generates the 24(R)-epimer of 24-hydroxylated vitamin D metabolites in humans and most vertebrates [2] [10]. This stereospecificity arises from the enzyme's active site architecture, which positions the vitamin D side chain for hydroxylation exclusively on the Re-face of C24, yielding the R-configuration [8]. Studies with chemically synthesized 24R and 24S isomers confirm that biological activity is highly stereodependent. The 24R isomer of 1,24-dihydroxyvitamin D₃ binds the Vitamin D Receptor (VDR) with affinity comparable to 1,25(OH)₂D₃, while the 24S isomer exhibits ~10-fold lower affinity [8]. This specificity extends to functional outcomes: The 24R isomer promotes HL-60 cell differentiation (a marker of VDR activity) significantly more potently than the 24S form [4].
Table 2: Biological Activity Differences Between 24R and 24S Stereoisomers
Parameter | 1α,24(R)-(OH)₂D₃ | 1α,24(S)-(OH)₂D₃ | Reference Standard (1,25(OH)₂D₃) |
---|---|---|---|
VDR Binding Affinity (Relative %) | ~90-100% | ~10% | 100% |
HL-60 Differentiation (EC₅₀) | Low nM range | ~10-fold higher than 24R | Lowest nM range |
CYP24A1 Induction | Strong | Weak | Strong |
Calcemic Activity (in vivo) | Moderate | Low | High |
While the core pathway of 24(R)-hydroxylation is conserved, significant species differences exist in substrate preference, tissue distribution, and dominant catabolic routes:
These variations highlight evolutionary adaptations in vitamin D inactivation. For instance, the prominence of the lactone pathway in some species may relate to calcium demand or UV exposure patterns [3] [9].
1,24(R),25-Trihydroxyvitamin D₃ [1,24(R),25(OH)₃D₃] is the immediate precursor to calcitroic acid. CYP24A1 catalyzes sequential oxidation of the terminal carbon (C26): 1,24(R),25(OH)₃D₃ → 1,24(R),25,26-tetrahydroxyvitamin D₃ → 1,24(R),25,26-tetrahydroxyvitamin D₃-26-oic acid → calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃) [3] [9]. Calcitroic acid is water-soluble and excreted primarily in bile (~70%) and urine (~30%) [9]. An alternative minor pathway involves C23-hydroxylation by CYP24A1, leading to 23,25-dihydroxy-24-oxo-vitamin D₃ intermediates and ultimately the 26,23-lactone [3]. The lactone retains weak VDR antagonism, suggesting potential regulatory roles beyond mere inactivation [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: